1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one

Description

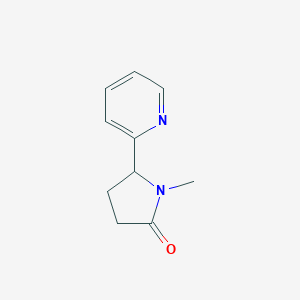

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-pyridin-2-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-9(5-6-10(12)13)8-4-2-3-7-11-8/h2-4,7,9H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWXBYVNZTVRNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274300 | |

| Record name | (+/-)-ortho-Cotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147732-31-8 | |

| Record name | (+/-)-ortho-Cotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for Pyrrolidin-2-one Ring Construction

The pyrrolidin-2-one ring, also known as a γ-lactam, is a common structural motif in chemistry and pharmaceuticals. wikipedia.org Its synthesis can be achieved through several reliable methods, starting from various precursors.

A primary industrial method for producing the parent 2-pyrrolidone involves the reaction of γ-butyrolactone with ammonia (B1221849). wikipedia.orgchemicalbook.com This process typically requires high temperatures (250–290 °C) and pressures over solid catalysts like magnesium silicate. wikipedia.org The reaction proceeds via the aminolysis of the lactone, where ammonia opens the ring to form γ-aminobutyric acid, which then undergoes intramolecular cyclization to yield the lactam, 2-pyrrolidone. chemicalbook.comresearchgate.net

To obtain N-substituted pyrrolidinones directly, the corresponding primary amine can be used instead of ammonia. For instance, the reaction of γ-butyrolactone with methylamine (B109427) (MA) produces N-methyl-2-pyrrolidone (NMP). This ring conversion can be effectively catalyzed by various zeolites, with copper or calcium ion-exchanged Na-BEA zeolites showing high and sustained activity. researchgate.net

| Catalyst | Reactants | Temperature (°C) | Selectivity for 2-pyrrolidinone (B116388) (%) | Reference |

| Synthetic Zeolites (CuY, HY, LiY, NaY) | γ-Butyrolactone, Ammonia | 230-260 | 80-90 | researchgate.net |

| Copper-exchanged Y-zeolite | γ-Butyrolactone, Propylamine | 280 | ~100 | researchgate.net |

| Cation-exchanged Na-BEA zeolite | γ-Butyrolactone (GBL), Methylamine (MA) | Not specified | High activity | researchgate.net |

The pyrrolidin-2-one ring can also be constructed by the cyclization of suitable linear molecules. This strategy allows for the pre-installation of substituents that will ultimately be present in the final product.

One such method involves the reaction of amide dianions with epibromohydrin (B142927). organic-chemistry.org For example, dianions generated from N-arylacetamides using n-butyllithium can cyclize with epibromohydrin to form 5-(hydroxymethyl)pyrrolidin-2-ones in high yields. organic-chemistry.org Another approach utilizes the reaction of donor-acceptor (DA) cyclopropanes with anilines or benzylamines. This method proceeds through the ring-opening of the cyclopropane (B1198618) by the amine, followed by intramolecular cyclization and decarboxylation to yield 1,5-disubstituted pyrrolidin-2-ones. nih.gov

A relevant strategy for synthesizing the target compound involves a Claisen-type condensation. For example, a patented method describes the reaction of 6-methylnicotinate (B8608588) with N-vinylpyrrolidone in the presence of a base like sodium tert-butoxide. patsnap.com The resulting intermediate undergoes subsequent transformations, including cyclization, to form the 5-(pyridin-2-yl)pyrrolidin-2-one skeleton. patsnap.comgoogle.com

| Precursors | Reagents/Conditions | Product Type | Reference |

| N-Arylacetamides, Epibromohydrin | n-Butyllithium, THF, -78°C to RT | 5-(Hydroxymethyl)pyrrolidin-2-ones | organic-chemistry.org |

| Donor-Acceptor Cyclopropanes, Anilines/Benzylamines | Ni(ClO₄)₂·6H₂O, AcOH, then NaOH/Ethanol | 1,5-Disubstituted Pyrrolidin-2-ones | nih.gov |

| 6-Methylnicotinate, N-Vinylpyrrolidone | Sodium tert-butoxide, Toluene, Reflux | 1-Methyl-3-(6-methyl-nicotinoyl)-2-vinylpyrrolidone salt intermediate | patsnap.com |

The reductive amination of levulinic acid (LA), a biomass-derived platform chemical, is a well-established route to N-alkyl-5-methyl-2-pyrrolidones. repec.orgnih.gov The process involves the reaction of levulinic acid with a primary amine in the presence of a reducing agent (typically hydrogen gas) and a heterogeneous catalyst. repec.org The reaction is thought to proceed through the formation of an imine intermediate, which is then reduced and undergoes intramolecular cyclization. researchgate.net

A variety of noble metal catalysts, such as those based on iridium, platinum, or palladium, have been shown to be effective. researchgate.netorganic-chemistry.orgrsc.org For example, platinum nanoparticles supported on porous TiO₂ nanosheets can catalyze the reductive amination of levulinic acid at ambient temperature and hydrogen pressure. organic-chemistry.org An electrocatalytic approach has also been developed, using a microwave heating step after electrolysis to facilitate the cyclization and form 1,5-dimethyl-2-pyrrolidone. rsc.org

| Catalyst | Substrates | Conditions | Product | Reference |

| Ir/SiO₂-SO₃H | Levulinic Acid, Aniline | Liquid phase | N-Phenyl-5-methyl-2-pyrrolidone | researchgate.net |

| Pt/P-TiO₂ | Levulinic Acid, Various amines | Ambient temperature, H₂ pressure | N-Alkyl-5-methyl-2-pyrrolidones | organic-chemistry.org |

| Pd/Al₂O₃ | Glutamic Acid, Carbonyl compounds | Two-step: Reductive N-alkylation then thermal lactamization/decarboxylation | N-Alkyl-2-pyrrolidones | rsc.org |

| Not applicable (Electrocatalysis) | Levulinic Acid, Methylamine | Electrolysis then Microwave heating (473 K) | 1,5-Dimethyl-2-pyrrolidone | rsc.org |

Functionalization of Preformed Pyrrolidin-2-one Rings

Once the pyrrolidin-2-one ring is formed, further modifications are necessary to arrive at the target structure of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one.

The hydrogen atom on the nitrogen of the 2-pyrrolidone ring is sufficiently acidic to be removed by a base, allowing for subsequent alkylation. chemicalbook.com Standard conditions for N-alkylation involve treating the pyrrolidinone with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF), followed by the addition of an alkylating agent like an alkyl halide or dimethyl sulfate. tandfonline.comresearchgate.net

In a specific synthesis of a related compound, 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine (B1139683), the final step is the N-methylation of the 2-methyl-5-(pyrrolidin-2-yl)pyridine (B22502) precursor using a methylating agent in an alcohol solvent. google.com This demonstrates the feasibility of introducing the N-methyl group onto a pre-existing pyrrolidine (B122466) ring that already bears the pyridine (B92270) substituent.

| Substrate | Reagents | Conditions | Product | Reference |

| Pyrrolidine-2,5-dione | Alkyl-4-methylphenylsulphonates, K₂CO₃ | Dry DMF, Reflux | N-Alkyl-pyrrolidine-2,5-diones | tandfonline.com |

| Pyrrolidin-2-one | Phenacyl bromide, Dimethyl sulfate | Not specified | N-Phenacylpyrrolidin-2-ones | arkat-usa.org |

| 2-Methyl-5-(pyrrolidin-2-yl)pyridine | Methylating agent | Alcohol solvent | 2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine | google.com |

The introduction of the pyridin-2-yl group at the C5 position of the pyrrolidin-2-one ring is a key challenge. Direct C-H arylation of the C5 position of a pre-formed N-methyl-2-pyrrolidone is not a commonly reported strategy. Instead, synthetic routes typically incorporate the pyridine ring as part of one of the starting materials used in the ring construction phase (see Section 2.1.2).

For example, a synthetic route to 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine starts with 6-methylnicotinate, a pyridine derivative. patsnap.comgoogle.com This starting material is reacted with N-vinylpyrrolidone. The nicotinoyl group directs the formation of the bond at the desired position, leading to an intermediate that, after several steps including cyclization, reduction, and N-methylation, yields the final product with the pyridin-2-yl group correctly positioned at C5 of the pyrrolidinone ring. google.com This approach highlights a convergent strategy where the complexity of the final molecule is built by combining two moderately complex, pre-functionalized fragments.

Introduction of the Pyridin-2-yl Moiety

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful tool in the synthesis of complex organic molecules. In the context of this compound and its analogs, these reactions are instrumental in forming key carbon-carbon and carbon-nitrogen bonds. For instance, a common strategy involves the palladium-catalyzed cross-coupling of a pyrrolidine-bearing boronic acid with a substituted pyridine, such as 5-bromo-6-methylpyridin-2-amine, to introduce the pyrrolidine moiety. vulcanchem.com Another approach describes the enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives through palladium-catalyzed alkene carboamination reactions. nih.gov These transformations can produce enantiomerically enriched products from readily available starting materials like alkenyl or aryl bromides and N-boc-pent-4-enylamines. nih.gov

The mechanism of these carboamination reactions is believed to involve the intramolecular insertion of an alkene into the Pd–N bond of a palladium complex. nih.gov This step is crucial as it establishes the new C–N bond and can create one or two stereocenters. nih.gov Subsequent reductive elimination from the resulting intermediate yields the desired pyrrolidine product. nih.gov The efficiency and stereoselectivity of these reactions are often dependent on the choice of phosphine (B1218219) ligands attached to the palladium catalyst. nih.gov

Furthermore, palladium catalysis can be employed in conjunction with enamine activation of aldehydes and ketones. nih.gov This method allows for the direct α-benzylation of these carbonyl compounds, coupling them with medicinally relevant moieties under mild conditions. nih.gov The reaction is thought to proceed through a Pd-π-benzyl complex generated from appropriate precursors. nih.gov

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA r) is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This type of reaction is particularly relevant for heteroaromatic compounds like pyridine, which are often more reactive than their benzene (B151609) counterparts, especially when substituted at the ortho or para positions. wikipedia.orgyoutube.com The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack, a key step in the synthesis of various substituted pyridines. wikipedia.orgmasterorganicchemistry.com

In the synthesis of molecules related to this compound, SNA r reactions can be employed to introduce substituents onto the pyridine ring. youtube.com The reaction proceeds through a negatively charged intermediate, often referred to as a Meisenheimer complex, which is stabilized by electron-withdrawing groups. masterorganicchemistry.comyoutube.com The presence of such groups ortho or para to the leaving group accelerates the reaction. masterorganicchemistry.com While the classic SNA r mechanism involves an addition-elimination sequence, other pathways like the benzyne (B1209423) mechanism can also occur under specific conditions. wikipedia.org The choice of nucleophile, solvent, and reaction conditions can significantly influence the outcome and efficiency of the substitution. nih.gov

Stereoselective Synthesis of this compound and its Enantiomers

The stereochemistry of the pyrrolidine ring is a critical determinant of the biological activity of many compounds. nih.govresearchgate.net Therefore, the development of stereoselective synthetic methods to produce specific enantiomers of this compound and its derivatives is of paramount importance.

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been widely used in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.orgnih.gov For instance, chiral auxiliaries like (R)-2-phenylglycinol can be used in Strecker reactions to synthesize chiral α-amino acids, which are precursors to various heterocyclic compounds. nih.gov Similarly, chiral oxazolidinones have been employed to synthesize chiral bicyclo[1.1.1]pentanes with an adjacent stereocenter. nih.gov

Catalytic asymmetric synthesis offers a more atom-economical approach to creating chiral molecules. This involves the use of a chiral catalyst to induce enantioselectivity in a reaction. For example, asymmetric transfer hydrogenation of ketones using a chiral catalyst can produce chiral alcohols with high enantiomeric excess. nih.gov In the context of pyrrolidine synthesis, organocatalysts derived from cinchonidine (B190817) have been used for the asymmetric synthesis of chiral molecules via nucleophilic aromatic substitution. wikipedia.org Takemoto's catalyst, a commercially available chiral organocatalyst, has also been employed in enantioselective Michael additions to produce functionalized maleimides. nih.gov

Enantioselective Transformations

Enantioselective transformations are chemical reactions that preferentially form one enantiomer over the other. Transaminases are enzymes that can be used to trigger enantio-complementary cyclizations to produce 2-substituted pyrrolidines and piperidines. acs.org These biocatalytic reactions can exhibit high yields and enantioselectivity. acs.org

Another powerful method for the enantioselective synthesis of pyrrolidine derivatives is the palladium-catalyzed carboamination of alkenes. nih.gov By using a chiral phosphine ligand, it is possible to achieve high levels of asymmetric induction, leading to the formation of enantiomerically enriched 2-(arylmethyl)- or 2-(alkenylmethyl)pyrrolidines. nih.gov This method has been successfully applied to the asymmetric synthesis of natural products like (−)-tylophorine. nih.gov

Importance of Stereochemistry in Biological Activity

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is crucial for its interaction with biological targets such as enzymes and receptors. mhmedical.com Different stereoisomers of a drug can exhibit vastly different biological activities. nih.govnih.gov For example, the R-enantiomer of a particular pyrrolidine derivative acts as a potent 5-HT6 agonist, while the S-enantiomer displays antagonistic activity. nih.gov

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how modifications to a molecule's structure affect its biological activity. nih.gov Derivatization, the process of chemically modifying a compound to produce new derivatives, is a key strategy in SAR studies. researchgate.netmdpi.com

For pyrrolidinone-containing compounds, various derivatization strategies can be employed. These include modifications at different positions of the pyrrolidine ring and the attached pyridine moiety. For example, in the synthesis of pyrrazolo[1,5-a]quinazolines, altering the substituents on the pyrazole (B372694) and quinazoline (B50416) rings led to significant changes in their potency as mGlu2/mGlu3 receptor modulators. nih.gov Similarly, in the development of α-amylase and α-glucosidase inhibitors, coupling N-Boc-proline with various aromatic amines and subsequent removal of the Boc protecting group allowed for the investigation of the influence of different substituents on the inhibitory activity. nih.gov

These SAR studies provide valuable insights into the key structural features required for biological activity, guiding the design of more potent and selective drug candidates. researchgate.netnih.gov

Modifications on the Pyrrolidin-2-one Ring

The pyrrolidin-2-one ring offers several sites for chemical modification, allowing for the generation of a library of derivatives with potentially altered properties.

Alkylation at the 3- and 4-positions: The methylene (B1212753) groups at the C3 and C4 positions of the pyrrolidinone ring can be functionalized through deprotonation with a strong base followed by reaction with an electrophile. This allows for the introduction of various alkyl or functionalized side chains.

Hydroxylation: Oxidation reactions can introduce hydroxyl groups onto the pyrrolidinone ring, leading to the formation of hydroxylated derivatives.

Ring-opening reactions: The lactam functionality can undergo hydrolysis under acidic or basic conditions to yield the corresponding γ-amino acid. This open-chain form provides further opportunities for chemical modification.

A variety of substituted pyrrolidin-2-ones can be synthesized through methods like the one-pot transformation of donor-acceptor cyclopropanes with primary amines, followed by lactamization and dealkoxycarbonylation. nih.gov

Modifications on the Pyridine Ring

The pyridine ring is a versatile heterocycle with well-documented reactivity, enabling a range of chemical transformations.

Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The position of substitution is directed by the electronic nature of the pyrrolidinone substituent.

Nucleophilic Aromatic Substitution: The pyridine ring can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or upon formation of an N-oxide.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. chembuyersguide.comchemicalbook.com This modification alters the electronic properties of the ring, influencing its reactivity in subsequent reactions and potentially its biological activity.

Metal-Catalyzed Cross-Coupling Reactions: Functional groups such as halogens on the pyridine ring can serve as handles for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of substituents.

Linker Region Modifications

While the core structure of this compound does not possess a distinct linker region, the principles of linker modification are relevant in the broader context of drug discovery and materials science where such moieties are often incorporated to modulate properties. Linker modifications can involve changing the length, flexibility, and chemical nature of the linking chain between two molecular fragments.

Advanced Spectroscopic and Structural Characterization Techniques in Synthetic Chemistry

The unambiguous identification and structural elucidation of synthetic compounds like this compound rely on a suite of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR spectroscopy would provide crucial information about the number of different types of protons and their connectivity. The spectrum would be expected to show distinct signals for the methyl group on the nitrogen, the protons on the pyrrolidinone ring, and the protons on the pyridine ring. The chemical shifts and coupling constants would be indicative of their chemical environment and spatial relationships.

¹³C NMR: Carbon-13 NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum would show distinct peaks for each unique carbon atom, including the carbonyl carbon of the lactam, the carbons of the pyrrolidinone and pyridine rings, and the methyl carbon.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the molecular formula C₁₀H₁₂N₂O. bldpharm.com The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For instance, cleavage of the bond between the two rings would be an expected fragmentation pathway.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the lactam, typically in the range of 1650-1700 cm⁻¹. Vibrations associated with the C-N bonds and the aromatic C-H and C=C bonds of the pyridine ring would also be present.

X-ray Crystallography:

Below is a table summarizing the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

| Technique | Expected Features |

| ¹H NMR | Signals for N-methyl group, pyrrolidinone ring protons (diastereotopic), and pyridine ring protons. |

| ¹³C NMR | Resonances for carbonyl carbon, pyrrolidinone and pyridine ring carbons, and N-methyl carbon. |

| Mass Spec. | Molecular ion peak corresponding to C₁₀H₁₂N₂O; fragmentation pattern showing cleavage between the rings. |

| IR Spec. | Strong C=O stretch for the lactam; C-N and aromatic C-H/C=C stretching vibrations. |

Medicinal Chemistry and Pharmacological Investigations

Biological Activity Profiling of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one and its Analogs

The five-membered pyrrolidine (B122466) ring is a versatile scaffold extensively utilized by medicinal chemists to develop novel compounds for treating human diseases. nih.gov The pyrrolidinone nucleus, a derivative of this scaffold, is a key component in a wide range of pharmacologically active agents, demonstrating its significance as a lead compound in drug design. researchgate.net Analogs of this compound, which combine the pyrrolidinone core with a pyridine (B92270) moiety, have been the subject of numerous pharmacological investigations. These studies have revealed a broad spectrum of biological activities, indicating the therapeutic potential of this structural class across various disease areas. nih.govresearchgate.net The non-planarity of the saturated pyrrolidine ring allows for efficient exploration of pharmacophore space, contributing to the diverse biological profiles observed in its derivatives. nih.gov

The structural framework of this compound is present in a variety of compounds that have been evaluated for numerous therapeutic applications. nih.govresearchgate.net The versatility of the pyrrolidinone ring system allows for synthetic modifications that yield derivatives with activities ranging from central nervous system effects to antimicrobial and anticancer properties. nih.govresearchgate.net The inclusion of the pyridine ring, a privileged scaffold in medicinal chemistry, often enhances the pharmacological profile of these molecules. nih.govresearchgate.net

Dysfunction of glutamatergic neurotransmission has been linked to the pathogenesis of epilepsy and other neurological conditions. nih.gov In this context, derivatives of the pyridin-2-one structure have been developed as noncompetitive antagonists of AMPA-type glutamate receptors. nih.gov One such compound, Perampanel, demonstrated potent activity in both in vitro and in vivo models. nih.gov

The pyrrolidine scaffold is also a core component of compounds investigated for anticonvulsant properties. Libraries of 1,3-disubstituted pyrrolidine-2,5-diones have been synthesized and screened for their activity in maximal electroshock and subcutaneous pentylenetetrazole seizure tests in mice. nih.gov Many anticonvulsant drugs are known to interact with voltage-gated sodium and calcium channels in the central nervous system (CNS). nih.gov

Furthermore, pyridine alkaloids have shown activity in the central nervous system. nih.gov A notable analog is cotinine (B1669453), the main metabolite of nicotine (B1678760), which is chemically similar to this compound. Studies have shown that cotinine may improve working memory and depressive behaviors, suggesting its potential as a therapeutic agent for attention deficit hyperactivity disorder (ADHD) and certain neuropsychiatric disorders. nih.gov Another closely related compound, 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine, is also recognized as a metabolite of nicotine. lookchem.com

The pyrrolidinone structure is a key feature in compounds exhibiting anti-inflammatory effects. N-methyl-2-pyrrolidone (NMP), a simple analog, has been identified as a bioactive anti-inflammatory compound. nih.gov Mechanistically, NMP increases the expression of the transcription factor Krüppel-like factor 2 (KLF2), which is crucial for regulating inflammation. nih.gov In endothelial cells, NMP treatment leads to reduced production of pro-inflammatory cytokines and adhesion molecules. This activity attenuates the adhesion of monocytes to inflamed endothelial cells, an effect that is dependent on KLF2. nih.gov

In addition to the simple NMP structure, more complex dispiro[pyrazolidine-4,3'-pyrrolidine-2',3"-indoline]-2",3,5-triones have been synthesized and screened for their anti-inflammatory activity. researchgate.net Certain derivatives from this series displayed remarkable activity when compared to the standard anti-inflammatory drug indomethacin. researchgate.net

The pyrrolidin-2-one scaffold has been incorporated into various molecules to explore their antimicrobial potential. researchgate.net N-methyl-2-pyrrolidone (NMP) itself has demonstrated antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans in a dose-dependent manner. nih.gov

Synthetic efforts have focused on creating novel pyrrolidinone derivatives to combat the rise of antibiotic-resistant pathogens. researchgate.net For instance, a series of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their antibacterial activity. researchgate.net Within this series, a hydrazone with a 5-nitrothien-2-yl fragment showed potent activity against several bacterial strains, including S. aureus, Listeria monocytogenes, Bacillus cereus, and E. coli. researchgate.net Another hydrazone derivative with a benzylidene moiety demonstrated particularly strong inhibition of S. aureus. researchgate.net

Other research has explored 1-methylcarbapenems featuring a substituted thiazolopyrrolidine moiety. nih.gov These compounds were tested for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing potent activity. nih.gov Additionally, the combination of a thiazole ring with a pyridine fragment in thiazolo[4,5-b]pyridin-2-ones has yielded compounds with moderate to potent inhibitory effects against pathogens like Pseudomonas aeruginosa and E. coli. mdpi.com

Table 1: Antibacterial Activity of Selected Pyrrolidinone Analogs

| Compound/Analog Class | Target Organism(s) | Key Findings |

| N-methyl-2-pyrrolidone (NMP) | S. aureus, E. coli, C. albicans | Exhibits dose-dependent antimicrobial activity. nih.gov |

| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | S. aureus, L. monocytogenes, B. cereus, E. coli | Hydrazone with a 5-nitrothien-2-yl fragment surpassed the control antibiotic cefuroxime against most tested strains. researchgate.net |

| 1β-methylcarbapenems with thiazolopyrrolidine moiety | Gram-positive and Gram-negative bacteria | Certain derivatives showed potent antibacterial activity. nih.gov |

| 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | P. aeruginosa, E. coli | One derivative displayed a potent inhibitory effect with a MIC value of 0.21 μM. mdpi.com |

The pyrrolidinone ring is a recognized scaffold in the design of potential anticancer agents. researchgate.net The 1,2,3-triazole skeleton, when combined with a pyrrolidine group, is considered a valuable building block for discovering new anticancer compounds. nih.gov This is partly because the pyrrolidine group can confer liposolubility, potentially facilitating passage across cell membranes. nih.gov

Various pyrrolidinone-based compounds have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. researchgate.net For example, a series of hydrazones, azoles, and azines with a 4-dimethylaminophenyl-5-oxopyrrolidine scaffold were tested against human pancreatic carcinoma (Panc-1) and triple-negative breast cancer (MDA-MB-231) cell lines. researchgate.net In another study, benzoxazole clubbed 2-pyrrolidinones were designed as inhibitors of monoacylglycerol lipase (MAGL), an enzyme overexpressed in aggressive cancer cells. nih.gov Two compounds from this series showed good anticancer activity against the SNB-75 cell line of CNS cancer. nih.gov

The pyridine moiety, also present in this compound, is another "privileged scaffold" in medicinal chemistry that has been incorporated into antimitotic compounds that bind to the colchicine site on tubulin, making them of interest as potential antitumour agents. researchgate.net

Table 2: Anticancer Activity of Selected Pyrrolidinone Analogs

| Compound/Analog Class | Cancer Cell Line(s) | Mechanism/Key Findings |

| 4-dimethylaminophenyl-5-oxopyrrolidine derivatives | Pancreatic carcinoma (Panc-1), Breast cancer (MDA-MB-231) | Exhibited cytotoxic effects in MTT assays. researchgate.net |

| Benzoxazole clubbed 2-pyrrolidinones | CNS cancer (SNB-75) | Act as inhibitors of monoacylglycerol lipase (MAGL); showed growth inhibition of 31-36%. nih.gov |

| 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid | General Anticancer | The 1,2,3-triazole skeleton is a building block for anticancer agents; the pyrrolidine group enhances liposolubility. nih.gov |

Derivatives of pyrrolidin-2-one have been investigated for their potential in treating cardiovascular diseases, specifically cardiac arrhythmias. nih.govresearchgate.net A number of these compounds have demonstrated an affinity for α-adrenoceptors, and their antiarrhythmic effects are often linked to their adrenolytic properties. nih.govmdpi.commdpi.com

Studies on novel pyrrolidin-2-one derivatives have shown that some compounds display antiarrhythmic activity in models such as barium chloride-induced arrhythmia and coronary artery ligation-reperfusion in rats. nih.govresearchgate.net For instance, compound EP-40, a 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one, showed excellent antiarrhythmic activity. nih.govresearchgate.net This effect was suggested to be related to its adrenolytic and significant antioxidant properties. nih.govresearchgate.net

Other derivatives, such as S-61 and S-73, have demonstrated potent prophylactic and therapeutic antiarrhythmic activity in adrenaline-induced arrhythmia models, which is likely mediated via α1-adrenoceptors. mdpi.com These compounds were also found to decrease blood pressure in normotensive rats. mdpi.com Similarly, the derivative S-75 showed prophylactic and therapeutic antiarrhythmic properties in the adrenaline-induced arrhythmia model. mdpi.com These findings confirm that pyrrolidin-2-one derivatives possess potent antiarrhythmic properties and could serve as a basis for the development of new antiarrhythmic drugs. dntb.gov.ua

Potential Therapeutic Applications

Antimalarial Activity

The pyrrolidine scaffold is a versatile component in drug discovery, and its derivatives have been investigated for a wide range of biological activities. nih.govresearchgate.net Specifically, in the context of malaria, various heterocyclic compounds containing pyrrolidine or pyridine rings have demonstrated potential. For instance, research into 4-aryl-N-benzylpyrrolidine-3-carboxamides identified them as a novel class of orally effective antimalarial agents. nih.gov One lead compound from this series, CWHM-1008, showed potent activity against the drug-resistant Dd2 strain of Plasmodium falciparum and was effective in a mouse model of malaria. nih.gov Similarly, studies on 5-pyridinyl-4(1H)-pyridones have led to the development of derivatives with significant in vitro and in vivo antimalarial activity and improved pharmacokinetic profiles. bohrium.com

These findings suggest that the combination of a nitrogen-containing heterocycle like pyridine with a pyrrolidine-based ring system, as seen in this compound, is a rational approach in the design of new antimalarial candidates. The nitrogen atoms in these scaffolds can play a crucial role in accumulating in the parasite's acidic food vacuole or interacting with specific biological targets. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For a compound like this compound, SAR exploration would be critical to optimize its potential as a therapeutic agent.

A pharmacophore is the ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. For antimalarial compounds containing pyrrolidine and pyridine rings, key pharmacophoric elements often include:

Aromatic/Heteroaromatic System: The pyridin-2-yl group serves as a key aromatic system. Its position and electronic properties are crucial. In related antimalarial series, the nature and substitution of the aromatic ring significantly impact potency. nih.govbohrium.com

Hydrogen Bond Acceptors: The carbonyl oxygen of the pyrrolidin-2-one ring is a primary hydrogen bond acceptor, which can be critical for target binding.

Basic Nitrogen Center: The nitrogen atom of the pyridine ring can act as a basic center, which may be involved in pH trapping within the parasite or direct interaction with targets like heme. nih.gov

Three-Dimensional Structure: The sp³-hybridized carbon at the 5-position of the pyrrolidinone ring provides a defined three-dimensional structure, which is a significant advantage of the pyrrolidine scaffold in exploring pharmacophore space compared to flat aromatic systems. nih.govresearchgate.net

The biological activity of a scaffold is finely tuned by its substituents. For this compound, key substitution points would be the pyridine ring and the pyrrolidinone nitrogen.

Substitution on the Pyridine Ring: In analogous series, adding substituents to the aromatic ring has a profound effect. For example, in 4-aryl pyrrolidines, the addition of halogens or other small groups at the meta-position of the aryl ring was found to be beneficial for antimalarial activity. nih.gov

Substitution on the Pyrrolidinone Nitrogen: The methyl group on the pyrrolidinone nitrogen (N-1 position) is a critical feature. N-methylation is a common strategy in medicinal chemistry used to modify properties like stability, lipophilicity, and target affinity. rsc.org However, its effect is not always predictable. In some cases, N-methylation can improve proteolytic stability but may also interfere with key binding interactions, leading to reduced affinity for the target enzyme. rsc.org Studies on other bioactive molecules have shown that N-methylation can either increase, decrease, or have minimal effect on biological activity depending on the specific compound and its target. mdpi.comuqtr.ca

To illustrate the potential impact of substituents, the following table presents hypothetical antimalarial activity data based on trends observed in related heterocyclic compounds.

| Compound | R1 (on Pyrrolidinone) | R2 (on Pyridine) | Hypothetical IC50 (nM) vs. P. falciparum | Comment |

|---|---|---|---|---|

| Analog A | H | H | 250 | Parent scaffold with moderate activity. |

| This compound | CH3 | H | 150 | N-methylation may improve cell permeability or metabolic stability, potentially enhancing potency. rsc.org |

| Analog B | CH3 | 4-Chloro | 75 | Electron-withdrawing group on the pyridine ring often enhances potency in related series. nih.gov |

| Analog C | CH3 | 4-Methoxy | 300 | Electron-donating group may be less favorable for this particular scaffold. |

| Analog D | Ethyl | H | 200 | Increasing alkyl chain length at N-1 may introduce steric hindrance or alter lipophilicity suboptimally. |

The non-planar nature of the five-membered pyrrolidine ring allows it to adopt various conformations, a phenomenon known as "pseudorotation". nih.govresearchgate.net This conformational flexibility can be constrained or influenced by substituents, which in turn affects how the molecule fits into a target's binding site.

For this compound, the relative orientation of the pyridin-2-yl group at the C5 position is determined by the ring's conformation. This spatial arrangement is critical for establishing effective binding interactions. Steric hindrance can play a significant role; bulky substituents on the pyridine ring or at the N-1 position of the pyrrolidinone could force the molecule into a conformation that is unfavorable for binding, thereby reducing its biological activity. nih.gov Computational studies on related pyrrolidine enamines have highlighted that multiple conformers can exist with small energy differences, and understanding this conformational landscape is crucial for explaining biological outcomes. researchgate.net

The carbon at the 5-position of the pyrrolidinone ring, to which the pyridine ring is attached, is a stereocenter. This means that this compound exists as a pair of enantiomers (R and S forms). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. researchgate.net

Biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between enantiomers. Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. For example, in studies of the cognition-enhancing agent Unifiram, which also features a 5-substituted-2-pyrrolidinone core, the (R)-enantiomer displayed significantly higher potency than its (S)-counterpart. researchgate.net Therefore, the enantioselective synthesis and separate pharmacological evaluation of the (R)- and (S)-enantiomers of this compound would be essential to determine which isomer possesses the optimal antimalarial activity. nih.gov

Molecular Mechanism of Action Studies

The molecular mechanism of action for this compound as an antimalarial agent has not been elucidated. However, based on its structural features and the mechanisms of other antimalarial compounds, several potential targets could be hypothesized.

Many antimalarial drugs containing a basic nitrogen heterocycle, like chloroquine, are thought to function by accumulating in the parasite's acidic food vacuole and interfering with the detoxification of heme into hemozoin. The pyridine nitrogen in this compound could potentially facilitate a similar mechanism.

Alternatively, pyrrolidine-based inhibitors have been developed for various parasite enzymes, including aspartic proteases known as plasmepsins. nih.gov These enzymes are crucial for the parasite's life cycle, as they are involved in the degradation of hemoglobin. The pyrrolidine scaffold of this compound could potentially serve as a recognition element for the active site of such proteases. nih.gov Further experimental studies would be required to identify the specific molecular target(s) and elucidate the precise mechanism of action.

Target Identification and Validation

There is currently no publicly available research that identifies or validates specific biological targets for this compound.

No studies have been published detailing the interaction of this compound with any biological receptors or enzymes. While structurally related compounds containing the pyrrolidinone core have been investigated for their effects on various enzymes, this information cannot be extrapolated to the subject compound without direct experimental evidence.

In the absence of target identification, there is no information regarding the ability of this compound to inhibit any specific biological pathways.

Ligand-Target Interactions

Without an identified biological target, there is no data available on the specific ligand-target interactions of this compound. Understanding these interactions at a molecular level is crucial for rational drug design and optimization.

Computational and Cheminformatics Approaches in Drug Design

The application of computational and cheminformatics approaches to the study of this compound has not been reported in the accessible scientific literature.

Molecular Docking and Dynamics Simulations

No molecular docking or dynamics simulation studies have been published for this compound. These computational techniques are vital for predicting the binding affinity and mode of interaction of a ligand with a potential biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org This method is pivotal in drug discovery for predicting the activity of novel molecules, thereby prioritizing synthesis and testing efforts. fiveable.menih.gov

For classes of compounds like pyrrolidin-2-one derivatives, QSAR studies have been successfully applied to understand their therapeutic potential, such as antiarrhythmic or acetylcholinesterase inhibitory activities. nih.govnih.gov A typical QSAR study involves calculating a range of molecular descriptors for a set of similar molecules and then using statistical methods, like Multiple Linear Regression (MLR), to build a model. nih.gov

In a QSAR analysis of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity, a model was developed that could explain up to 91% of the variance in the observed activity. nih.govresearchgate.net The model's robustness was confirmed through various validation techniques, including leave-one-out cross-validation and external test sets. nih.gov Statistical analysis revealed that the biological activity was primarily dependent on specific descriptors related to the molecule's charge distribution and topology. nih.gov

While a specific QSAR model for this compound is not detailed in publicly available literature, the principles from related studies on pyrrolidin-2-one derivatives suggest that its biological activity would be influenced by a combination of electronic, steric, and hydrophobic properties. These descriptors quantify different aspects of the molecule that govern its interaction with a biological target.

Below is a table of molecular descriptors commonly employed in QSAR studies of heterocyclic compounds, which would be relevant for modeling the activity of this compound.

| Descriptor Type | Examples of Descriptors | Significance in Drug Action |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Governs electrostatic interactions, hydrogen bonding, and reaction tendencies with biological targets. |

| Steric/Topological | Molecular Weight, Molar Refractivity, Surface Area, Shape Indices | Relates to the size and shape of the molecule, determining how well it fits into a receptor's binding site. |

| Hydrophobic | LogP (Partition Coefficient), Hydrophilic-Lipophilic Balance (HLB) | Influences the compound's ability to cross cell membranes and its distribution in the body (pharmacokinetics). |

| Quantum Chemical | Total Energy, Binding Energy, Hydration Energy | Provides insights into the stability of the molecule and its interactions with solvent and receptor environments. nih.gov |

This table represents a generalized set of descriptors used in QSAR modeling for compounds of this type.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. youtube.comnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. pku.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. researchgate.net For this compound, the nitrogen atoms in the pyridine and pyrrolidinone rings, along with the carbonyl oxygen, would significantly influence the distribution and energies of these frontier orbitals.

From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated. These descriptors, derived from Density Functional Theory (DFT), provide a quantitative measure of a molecule's reactivity. scirp.org

| Chemical Reactivity Descriptor | Formula | Interpretation |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Global Hardness (η) | (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates the capacity of a molecule to accept electrons. |

| Electronegativity (χ) | (I + A) / 2 | Measures the ability of a molecule to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electron-accepting capability of a molecule. |

This table outlines key chemical reactivity descriptors and their calculation from HOMO and LUMO energies.

In studies of related heterocyclic compounds, FMO analysis has shown that small energy gaps, often in the range of 1.8 to 2.5 eV, are associated with significant charge transfer and potential for high reactivity. researchgate.net The specific values for this compound would require dedicated DFT calculations but are expected to fall within a similar range, indicating a molecule with considerable potential for electronic interactions.

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, calculated using quantum chemical methods. nih.gov It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule, thereby predicting its interaction behavior with other molecules, including biological receptors. nih.govutoronto.ca

The MEP map is color-coded to indicate different regions of electrostatic potential. Typically:

Red indicates regions of negative potential, which are electron-rich and susceptible to electrophilic attack.

Blue indicates regions of positive potential, which are electron-poor and susceptible to nucleophilic attack.

Green indicates regions of neutral or zero potential.

For this compound, the MEP map would highlight specific areas of interest for molecular interactions:

A strong negative potential (red) would be expected around the carbonyl oxygen of the pyrrolidinone ring and the nitrogen atom of the pyridine ring due to the high electronegativity of these atoms and the presence of lone pairs of electrons. These sites are likely to act as hydrogen bond acceptors.

Regions of positive potential (blue) would likely be located around the hydrogen atoms attached to the pyridine and pyrrolidinone rings, particularly those adjacent to the electronegative atoms. These sites are potential hydrogen bond donors.

The methyl group attached to the nitrogen would create a region of relatively neutral or slightly positive potential.

Understanding this electrostatic landscape is crucial for predicting how the molecule will orient itself within the binding pocket of a protein, guiding the design of compounds that can form favorable interactions with their biological targets. researchgate.net

Advanced Research Applications and Future Directions

Design of Novel Chemical Libraries Based on the 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one Scaffold

The this compound scaffold is a valuable starting point for the creation of diverse chemical libraries. whiterose.ac.uk Its inherent structural features, including the pyrrolidinone ring and the pyridine (B92270) moiety, offer multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). nih.govnih.gov Medicinal chemists utilize this scaffold to generate a multitude of analogs by introducing various substituents at different positions on both the pyrrolidinone and pyridine rings. nih.gov This approach facilitates the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize biological activity. nih.gov

The pyrrolidinone core is a privileged pharmacophore found in numerous biologically active compounds. acs.org Its three-dimensional nature, a result of sp3-hybridization, allows for a greater exploration of chemical space compared to planar aromatic systems. nih.gov The synthesis of libraries based on this scaffold often involves multi-step sequences, starting with commercially available precursors. acs.org By systematically altering functional groups, researchers can investigate the impact of steric and electronic effects on target binding and biological response. nih.gov

| Scaffold Position | Modification | Impact on Biological Activity | Reference Example |

|---|---|---|---|

| Pyrrolidinone Ring | Substitution at position 3 | Strongly affects anticonvulsant activity. nih.gov | 3-benzhydryl and 3-isopropyl derivatives showed favorable protection in seizure models. nih.gov |

| Pyridine Ring | Shifting methyl group position | Significantly alters binding affinity to CXCR4 receptor. nih.gov | Compound 51a with 3-CH3 showed excellent binding, while other isomers had reduced affinity. nih.gov |

| General | Introduction of electron-donating groups | Can enhance α-amylase and α-glucosidase inhibition. nih.gov | A para-OCH3 group resulted in exceptional inhibitory activity. nih.gov |

Applications in Prodrug Design and Drug Delivery Systems

The chemical structure of this compound lends itself to applications in prodrug design. A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body. The design of prodrugs can overcome challenges such as poor solubility, instability, and inadequate oral bioavailability. The pyrrolidinone scaffold can be chemically modified to create prodrugs that release the active form of the drug under specific physiological conditions.

Furthermore, this compound and its derivatives can be incorporated into advanced drug delivery systems. These systems are designed to enhance the therapeutic efficacy of a drug by controlling its release rate, targeting specific tissues or cells, and improving its solubility and stability. For instance, derivatives of the this compound scaffold could be encapsulated in nanoparticles or liposomes to achieve targeted delivery and reduce systemic side effects. The development of such systems is a key area of research aimed at improving the clinical utility of promising therapeutic agents.

Development of Advanced Analytical Techniques for Biological Matrices

The detection and quantification of this compound and its metabolites in biological matrices such as blood, urine, and tissues are crucial for preclinical and clinical studies. Advanced analytical techniques are essential for accurately assessing the compound's pharmacokinetic profile. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful method for this purpose. fda.gov This technique offers high sensitivity and selectivity, allowing for the detection of trace amounts of the compound and its metabolites. fda.gov

The development of robust analytical methods involves several key steps, including sample preparation, chromatographic separation, and mass spectrometric detection. fda.gov Sample preparation often employs techniques like liquid-liquid extraction or solid-phase extraction to isolate the analytes from the complex biological matrix. nih.gov The chromatographic conditions are optimized to achieve good separation of the parent compound from its metabolites. The use of an internal standard, such as a deuterated version of the analyte, is critical for accurate quantification. fda.gov

Potential in Combination Therapies

The unique biological activities of this compound and its analogs suggest their potential use in combination therapies. By targeting specific molecular pathways, these compounds could enhance the efficacy of existing drugs or overcome drug resistance. For example, in cancer treatment, a derivative of this scaffold could be used in combination with a standard chemotherapeutic agent to achieve a synergistic effect.

The rationale for combination therapy is based on the principle of attacking a disease from multiple angles. This approach can lead to improved treatment outcomes, reduced dosages of individual drugs, and a lower likelihood of developing resistance. Research in this area would involve in vitro and in vivo studies to identify synergistic drug combinations and to understand the underlying mechanisms of their enhanced activity.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical compounds to minimize environmental impact. unife.it For the synthesis of this compound and its derivatives, green chemistry approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions. researchgate.net This includes the development of one-pot synthesis methods that reduce the number of steps and the amount of waste generated. rsc.org

The use of ultrasound irradiation and green additives like citric acid in solvents such as ethanol are examples of green chemistry principles being applied to the synthesis of pyrrolidinone derivatives. rsc.org These methods often lead to cleaner reaction profiles, easier work-up procedures, excellent yields, and shorter reaction times. rsc.org The adoption of such sustainable synthetic routes is crucial for the environmentally responsible development of new pharmaceuticals. researchgate.netmdpi.com

| Green Chemistry Principle | Application in Synthesis | Benefits |

|---|---|---|

| Use of Greener Solvents | Employing ethanol or water instead of hazardous organic solvents. rsc.orgresearchgate.net | Reduced environmental pollution and improved safety. |

| Energy Efficiency | Utilizing ultrasound irradiation to promote reactions. rsc.org | Shorter reaction times and lower energy consumption. rsc.org |

| Use of Catalysis | Employing citric acid as a green additive. rsc.org | Avoids the need for harmful organic reagents. rsc.org |

| Atom Economy | Developing one-pot, multi-component reactions. rsc.org | Increased efficiency and reduced waste generation. |

Emerging Therapeutic Areas and Unexplored Biological Targets

The versatility of the this compound scaffold suggests its potential in a variety of emerging therapeutic areas. While its activity against certain targets may be established, there is a vast landscape of unexplored biological targets that could be modulated by derivatives of this compound. The pyrrolidinone and pyridine moieties are present in a wide range of biologically active molecules, indicating the potential for broad pharmacological applications. researchgate.netrjptonline.org

Future research will likely focus on screening libraries of this compound analogs against a diverse panel of biological targets. This could uncover novel activities in areas such as neurodegenerative diseases, inflammatory disorders, and infectious diseases. High-throughput screening technologies combined with computational modeling will be instrumental in identifying new therapeutic opportunities for this promising class of compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one, and how does substitution at the pyridine ring affect reaction yields?

- Methodology : The compound can be synthesized via photochemical activation of gaseous feedstocks or transition-metal-catalyzed cross-coupling. For example, a general procedure involves using 1-methylpyrrolidin-2-one as a substrate under flow conditions, followed by silica gel chromatography (pentane:DCM:MeOH = 4:5.5:0.5) to isolate the product as a yellow oil with ~55% yield . Substitution at the pyridine ring (e.g., 4-phenyl-2H-1,2,3-triazol-2-yl) requires iodide-mediated regioselective α-C(sp³)−H triazolization, achieving 87% yield after gradient elution (PE/EA = 10:1–0:1) .

Q. How is structural characterization of this compound performed, and what spectroscopic markers are critical?

- Methodology : Key techniques include:

- ¹H/¹³C NMR : For the parent compound, characteristic signals include δ ~2.75 ppm (N-methyl group) and δ ~175.5 ppm (lactam carbonyl) . Pyridin-2-yl substitution induces distinct aromatic splitting patterns (e.g., δ 7.91 ppm for triazole protons) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 294.2253 for silylated analogs) .

Q. What purification strategies are effective for isolating this compound from byproducts?

- Methodology : Silica gel chromatography with tailored solvent gradients (e.g., pentane:DCM:MeOH or PE/EA) effectively separates lactam derivatives from polar impurities . For silylated analogs, reverse-phase HPLC may enhance purity .

Advanced Research Questions

Q. How does the electronic nature of the pyridin-2-yl group influence regioselectivity in C–H functionalization reactions?

- Methodology : The pyridin-2-yl group acts as a directing moiety via coordination to transition metals (e.g., Pd or Ni), enabling α-C(sp³)−H activation. Computational studies (DFT) can map electron density distribution, while kinetic isotopic experiments (KIE) quantify regioselectivity . Contrast with pyridin-4-yl analogs (lower directing efficacy) to validate mechanistic hypotheses .

Q. What challenges arise in quantifying trace impurities of this compound in biological matrices, and how are they resolved?

- Methodology : The compound’s lactam structure complicates detection in plasma. Use gas chromatography with nitrogen-phosphorus detection (GC-NPD) and deuterated internal standards (e.g., 1-methyl-5-(2-pyridyl)-pyrrolidin-2-one) to enhance sensitivity (LOQ: 1 ng/mL for nicotine analogs) . Validate recovery rates via spiked matrices .

Q. How can reaction conditions be optimized to suppress N-methyl group oxidation during synthetic scale-up?

- Methodology : Employ anaerobic conditions (e.g., glovebox) or radical scavengers (e.g., BHT) to mitigate oxidation. Monitor reaction progress via in-situ IR for lactam carbonyl stability (ν ~1660 cm⁻¹) . Compare yields under microwave vs. conventional heating to assess thermal degradation .

Q. What role does this compound play as a reference standard in pharmaceutical impurity profiling?

- Methodology : As a pharmacopeial impurity (e.g., EP Cotinine analog), use it to calibrate HPLC-UV/HRMS systems. Validate method specificity by spiking APIs with ±10% impurity and assessing resolution (USP <621>) . Cross-reference with structural analogs (e.g., 5-(triisopropylsilyl)ethynyl derivatives) to confirm retention behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.